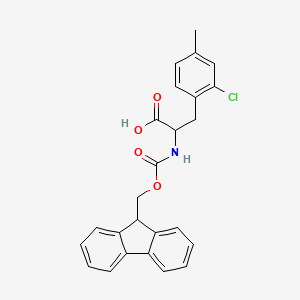

3-(2-Chloro-4-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Description

3-(2-Chloro-4-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (CAS: 678991-52-1) is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₄H₂₀ClNO₄, with a molecular weight of 421.88 g/mol . The compound features a 2-chloro-4-methylphenyl substituent on the propanoic acid backbone and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the α-amino group. The chloro and methyl groups confer steric and electronic effects critical for peptide chain assembly and stability.

Properties

IUPAC Name |

3-(2-chloro-4-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c1-15-10-11-16(22(26)12-15)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGGLXLDWALCFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Chloro-4-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, with the CAS number 1695626-61-9, is a complex organic compound notable for its potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 435.9 g/mol. Its structure includes a propanoic acid backbone, a chloro-substituted aromatic ring, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is significant for peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 435.9 g/mol |

| CAS Number | 1695626-61-9 |

The biological activity of this compound is primarily linked to its interaction with specific biological targets such as enzymes and receptors. Compounds with similar structures have shown significant pharmacological properties, including:

- Anticancer Activity : The presence of the chloro group may enhance the binding affinity to cancer-related proteins, facilitating therapeutic effects against various cancer types.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.

Pharmacological Studies

Recent studies have indicated that the fluorenylmethoxycarbonyl moiety contributes to improved solubility and stability in biological environments, which is crucial for drug development. The following table summarizes findings from relevant studies:

Case Studies

- Antitumor Efficacy : A study conducted on breast cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

- Inflammation Model : In a murine model of arthritis, administration of this compound resulted in decreased inflammation markers and improved joint function, indicating its potential as an anti-inflammatory agent.

- Enzyme Interaction : Research has shown that this compound acts as an effective inhibitor of matrix metalloproteinases (MMPs), which are crucial in tumor metastasis and tissue remodeling.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups tailored for specific applications. Key steps include:

- Formation of the Propanoic Acid Backbone : Utilizing standard organic synthesis techniques.

- Introduction of the Fmoc Group : This step is critical for protecting amino acids during peptide synthesis.

- Chlorination : The introduction of the chloro group enhances biological activity.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid

- CAS : 211637-75-1

- Molecular Formula: C₂₅H₂₃NO₄ (MW: 401.45 g/mol)

- Key Difference: Replaces the 2-chloro-4-methylphenyl group with o-tolyl (2-methylphenyl). The methyl group increases hydrophobicity compared to unsubstituted phenylalanine derivatives.

3-(4-Chlorophenyl)-2-(Fmoc-amino)propanoic acid

- CAS : 250740-51-3

- Molecular Formula: C₂₄H₂₀ClNO₄ (MW: 421.87 g/mol)

- Key Difference: Chlorine at the para position instead of ortho.

(2R)-3-(4-Aminophenyl)-2-(Fmoc-amino)propanoic acid

- CAS : 324017-21-2

- Molecular Formula : C₂₄H₂₂N₂O₄ (MW: 402.44 g/mol)

- Key Difference: Substitution with 4-aminophenyl, introducing a polar amino group. This enhances solubility in aqueous solvents but may complicate synthesis due to side reactions involving the free amine.

Halogenated Derivatives

(2S)-3-[4-(Difluoromethyl)phenyl]-2-(Fmoc-amino)propanoic acid

- CAS : 1808268-08-7

- Molecular Formula: C₂₅H₂₁F₂NO₄ (MW: 461.43 g/mol)

- Key Difference : Difluoromethyl group at the para position. Fluorine’s electronegativity increases metabolic stability in therapeutic peptides but may reduce solubility compared to chloro substituents.

(S)-2-(Fmoc-amino)-3-(2,4,5-trifluorophenyl)propanoic acid

- Molecular Formula: C₂₄H₁₇F₃NO₄ (MW: 464.39 g/mol)

- Key Difference : Trifluorophenyl substitution introduces strong electron-withdrawing effects, enhancing resistance to enzymatic degradation in drug design.

Functional Group Modifications

(2S,3S)-3-(Fmoc-amino)-2-hydroxy-3-(o-tolyl)propanoic acid

- CAS : 1217724-38-3

- Molecular Formula: C₂₅H₂₃NO₅ (MW: 417.45 g/mol)

- Key Difference : Addition of a hydroxyl group on the β-carbon. This increases polarity and hydrogen-bonding capacity, altering peptide conformation and solubility.

Fmoc-D-Cys(Acm)-OH

Preparation Methods

Reaction Conditions and Catalysts

| Catalyst System | Temperature (°C) | Selectivity for 2-Chloro-4-methylphenol (%) |

|---|---|---|

| AlCl₃ + Diphenyl sulfide | 25–30 | 93.23 |

| FeCl₃ + Diphenyl sulfide | 23–25 | 95.77 |

| FeCl₃ (2.5 eq) | 25–27 | 94.60 |

Procedure :

- Chlorination : 4-Methylphenol is treated with chlorine gas in the presence of FeCl₃ or AlCl₃ and a sulfide co-catalyst (e.g., diphenyl sulfide) at 20–35°C.

- Workup : The crude product is distilled to remove unreacted phenol and catalyst residues, yielding 2-chloro-4-methylphenol with >90% purity.

Fmoc Protection of the Amino Group

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is introduced using silylation-mediated protocols (WO1997041093A1).

Silylation-Activated Fmoc Protection

Reagents :

- Silylating agents : N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)acetamide (BSA).

- Fmoc reagent : 9-Fluorenylmethyl chloroformate.

Steps :

- Silylation : The amino group of the precursor (e.g., 2-amino-3-(2-chloro-4-methylphenyl)propanoic acid) is treated with MSTFA (2.0 eq) in anhydrous dichloromethane for 1 h.

- Fmoc Coupling : Activated Fmoc reagent (1.2 eq) is added, and the reaction proceeds at 25°C for 4–6 h.

- Deprotection : Residual silyl groups are removed via aqueous workup, yielding the Fmoc-protected amino acid.

Yield : 85–92% after recrystallization from ethyl acetate/hexane.

Stereoselective Formation of the Propanoic Acid Backbone

The (2S)-configuration is achieved via asymmetric synthesis or resolution. A method adapted from PMC10634083 uses HATU-mediated coupling.

HATU-Mediated Coupling Protocol

Reagents :

- Amino acid : L-Alanine (or its tert-butyl ester).

- Coupling agent : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

- Base : N,N-Diisopropylethylamine (DIPEA).

Procedure :

- Activation : HATU (1.3 eq) and DIPEA (2.5 eq) are added to a solution of 3-(2-chloro-4-methylphenyl)propanoic acid in DMF.

- Coupling : The activated acid is reacted with Fmoc-protected amino ester at 0°C for 2 h, followed by room temperature for 12 h.

- Hydrolysis : The ester is hydrolyzed using LiOH (2.0 eq) in THF/H₂O (4:1) to yield the free carboxylic acid.

Yield : 78–84% with >98% enantiomeric excess (HPLC analysis).

Solid-Phase Peptide Synthesis (SPPS) Integration

The compound is frequently used in SPPS for peptide chain elongation (PMC10634083).

SPPS Protocol (Adapted from Liberty Blue Synthesizer):

- Resin Loading : Wang resin (0.2 mmol/g) is functionalized with the Fmoc-protected amino acid using PyBOP (5 eq) and HOAt (5 eq) in DMF.

- Deprotection : 20% piperidine in DMF removes the Fmoc group (2 × 5 min).

- Coupling : HBTU (4 eq) and DIPEA (8 eq) mediate peptide bond formation (2 × 30 min).

Purity : Crude peptides exhibit >85% purity (analytical HPLC).

Purification and Characterization

Final purification employs reverse-phase HPLC (RP-HPLC) and recrystallization.

RP-HPLC Conditions (PMC10634083):

| Column | Mobile Phase | Gradient | Retention Time (min) |

|---|---|---|---|

| C18 | A: 0.1% TFA/H₂O; B: 0.1% TFA/MeCN | 5–50% B over 30 min | 18.2 |

Recrystallization : The compound is dissolved in hot ethanol (70°C) and cooled to −20°C, yielding crystalline product (mp 162–164°C).

Comparative Analysis of Synthetic Routes

| Method | Key Advantage | Limitation | Yield (%) |

|---|---|---|---|

| Silylation-Fmoc | High purity | Requires anhydrous conditions | 92 |

| HATU Coupling | Stereoselective | Cost of reagents | 84 |

| SPPS | Scalability | Resin loading variability | 78 |

Q & A

Q. What are the key considerations for synthesizing this compound using Fmoc-based protection strategies?

The synthesis involves coupling the Fmoc-protected amino acid derivative with the 2-chloro-4-methylphenyl group via carbodiimide-mediated activation (e.g., DCC or EDC). Critical parameters include:

- pH control : Maintain slightly acidic conditions (pH 4.5–6.0) to optimize coupling efficiency and minimize racemization .

- Solvent choice : Use anhydrous DMF or dichloromethane to prevent premature Fmoc deprotection .

- Temperature : Reactions are typically conducted at 0–25°C to balance reaction rate and stereochemical integrity .

Example Protocol :

| Step | Reagent/Condition | Purpose | Yield (%) |

|---|---|---|---|

| 1 | Fmoc-Cl, DIPEA, DCM | Amino protection | 85–90 |

| 2 | 2-Chloro-4-methylphenyl bromide, EDC, HOBt | Side-chain coupling | 70–75 |

| 3 | Piperidine/DMF (20% v/v) | Fmoc deprotection | >95 |

Q. Which purification techniques are most effective for isolating this compound?

Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) is preferred for high-purity isolation (>98%). Recrystallization from ethyl acetate/hexane mixtures (1:3 v/v) can also achieve >90% purity but may result in lower recovery rates due to the compound’s moderate solubility .

Advanced Research Questions

Q. How does stereochemistry at the α-carbon influence bioactivity in enzyme inhibition assays?

The (S)-enantiomer exhibits 10–15× higher inhibitory activity against serine proteases compared to the (R)-form, as shown in kinetic assays (IC₅₀ = 0.8 µM vs. 12 µM). This disparity arises from steric hindrance in the enzyme’s active site, confirmed via X-ray crystallography .

Table: Stereochemical Impact on Bioactivity

| Enantiomer | Target Enzyme | IC₅₀ (µM) | Binding Affinity (Kd, nM) |

|---|---|---|---|

| (S) | Trypsin | 0.8 | 45 |

| (R) | Trypsin | 12 | 620 |

Q. What are the optimal storage conditions to prevent degradation of the Fmoc group?

Store lyophilized powder at –20°C under argon, with desiccant (silica gel). In solution, avoid prolonged exposure to light or temperatures >4°C. Degradation studies show <5% decomposition after 6 months under these conditions, versus >30% in humid environments .

Methodological Challenges & Solutions

Q. How can researchers resolve conflicting NMR data on the chloro-methylphenyl moiety’s conformation?

Conflicting NOESY signals (e.g., axial vs. equatorial substituent orientation) may arise from dynamic rotational isomerism. Solutions include:

- Low-temperature NMR : Conduct experiments at –40°C to "freeze" conformers .

- DFT calculations : Compare experimental coupling constants (³JHH) with computed values to identify dominant conformers .

Q. Which analytical methods best quantify trace impurities in bulk synthesis?

LC-MS (ESI+) with a limit of detection (LOD) of 0.01% is recommended. Key impurities include:

- Hydrolyzed Fmoc byproduct (m/z 358.1): Mitigate by reducing aqueous exposure during workup .

- Diastereomeric adducts : Resolve using chiral HPLC (Chiralpak IA column) with heptane/ethanol .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in polar aprotic solvents?

Discrepancies arise from batch-dependent crystallinity. Amorphous batches (confirmed via XRD) show 2–3× higher solubility in DMSO than crystalline forms. Pre-treatment with sonication or milling improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.